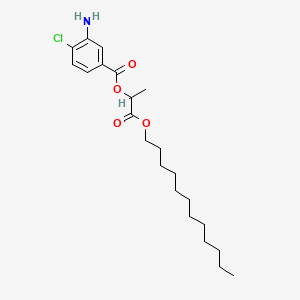

(1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate

Description

Properties

IUPAC Name |

(1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34ClNO4/c1-3-4-5-6-7-8-9-10-11-12-15-27-21(25)17(2)28-22(26)18-13-14-19(23)20(24)16-18/h13-14,16-17H,3-12,15,24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBTUIKKMVJZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668252 | |

| Record name | 1-(Dodecyloxy)-1-oxopropan-2-yl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63966-96-1 | |

| Record name | 1-(Dodecyloxy)-1-oxopropan-2-yl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation

- Starting Material: 2-(4-chloro-3-nitrobenzoyl) benzoic acid

- Catalyst: Raney nickel

- Solvents: Methanol, ethanol, ethyl acetate, toluene, tetrahydrofuran, or acetonitrile (one or more used)

- Reaction Conditions: Hydrogen atmosphere, 1 to 5 hours reaction time

- Yield: Over 90% total yield reported

- Advantages: Shorter reaction time compared to older methods, relatively safe and efficient for industrial scale

- Notes: The mass ratio of starting material to solvent is typically 1:(3-10) by weight

- Reference: Chinese patent CN107935876B describes this method as a rapid and industrially viable process for preparing 2-(3-amino-4-chlorobenzoyl) benzoic acid, which is closely related to the target compound’s benzoate portion.

Alternative Reduction Methods

- Previous methods involved copper-catalyzed reductions or hydrazine hydrate with active nickel catalysts but suffered from long reaction times (8 to 16 hours), generation of heavy metal waste, and safety concerns. These are less favored for modern synthesis.

Preparation of (1-dodecoxy-1-oxopropan-2-yl) Ester Moiety

The dodecoxy-oxopropan-2-yl fragment is an ester derivative formed by esterification of the corresponding acid or acid chloride with dodecanol or related alcohol derivatives.

- Typical Reaction: Esterification of 3-amino-4-chlorobenzoic acid or its activated derivative with 1-dodecoxy-1-oxopropan-2-yl alcohol or its precursor.

- Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or coupling reagents like DCC (dicyclohexylcarbodiimide) may be employed.

- Solvents: Common organic solvents such as methanol, ethyl acetate, or N,N-dimethylformamide (DMF) are used to dissolve reactants and facilitate the reaction.

- Reaction Conditions: Typically reflux conditions under inert atmosphere to drive esterification to completion.

- Purification: Crystallization or chromatographic techniques to isolate the pure ester product.

Overall Synthetic Route Summary

| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Catalytic hydrogenation | Raney nickel, H2 | Methanol, ethanol, or others | 1-5 hours | >90 | Efficient reduction of nitro group |

| 2 | Esterification | Acid catalyst or coupling reagent | Methanol, ethyl acetate, DMF | Several hours | Variable | Formation of dodecoxy ester linkage |

Research Findings and Analysis

- The use of Raney nickel in hydrogenation significantly reduces reaction time and improves safety compared to older copper or hydrazine-based methods.

- Selection of solvent influences solubility and reaction kinetics; polar aprotic solvents like DMF facilitate esterification steps.

- The esterification step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis.

- Purification methods impact the yield and purity of the final compound; recrystallization from suitable solvents is common.

- No direct, single-step preparation of (1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate was found; the synthesis is a multi-step process involving preparation of the amino-chlorobenzoate followed by esterification.

Additional Notes on Compound Properties Relevant to Preparation

Chemical Reactions Analysis

Types of Reactions

(1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium alkoxides (RO-Na+).

Major Products

Oxidation: Nitro derivatives of the ester.

Reduction: Hydrocarbon derivatives.

Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 3-amino-4-chlorobenzoic acid exhibit antimicrobial properties. The introduction of the dodecoxy group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting that (1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate could be explored as an antimicrobial agent .

Anticancer Potential

Compounds containing amino and chlorobenzoate groups have been investigated for their anticancer properties. The ability of such compounds to interact with specific cellular targets makes them candidates for further research in cancer therapeutics. Preliminary studies suggest that modifications to the benzoate structure can lead to enhanced cytotoxicity against various cancer cell lines .

Polymer Synthesis

The chemical structure of this compound allows it to serve as a monomer in polymer synthesis. Its long alkyl chain can impart hydrophobic characteristics to polymers, making them suitable for applications in coatings and adhesives where water resistance is required. Research into the polymerization of similar compounds has shown promising results in creating materials with desirable mechanical properties .

Surfactant Development

Due to its amphiphilic nature, this compound may also be utilized in the formulation of surfactants. Surfactants are crucial in various industrial applications, including detergents and emulsifiers. The dodecoxy group provides hydrophobicity while the amino and chlorobenzoate components can enhance solubility in aqueous environments, making it a candidate for effective surfactant formulations .

Synthetic Intermediates

The compound can act as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions, which are essential in synthesizing pharmaceuticals and agrochemicals .

Green Chemistry Approaches

Incorporating this compound into synthetic pathways aligns with green chemistry principles by potentially reducing waste and improving reaction efficiencies through its use as a biodegradable component in synthetic routes .

Case Studies

Mechanism of Action

The mechanism of action of (1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general principles for comparing such compounds can be inferred from methodological approaches in the referenced materials:

Key Parameters for Comparison

Structural Features: Alkyl Chain Length: The dodecoxy (C12) chain may confer greater hydrophobicity compared to shorter-chain analogs (e.g., octyl or hexyl derivatives), influencing solubility and aggregation behavior.

Spectroscopic Analysis: 1H-NMR Characterization: As described in , NMR segmentation (δ0.60–9.00) and normalization protocols could be applied to compare chemical shifts of protons in the dodecoxy chain versus the benzoate ring. For example, the amino (-NH2) and chloro (-Cl) groups would produce distinct splitting patterns.

Physicochemical Properties :

- Solubility : The long alkyl chain likely reduces water solubility compared to unsubstituted benzoates, aligning with trends observed in surfactants.

- Thermal Stability : Branched esters typically exhibit lower melting points than linear analogs, a critical factor for industrial applications.

Hypothetical Data Table (Based on Inferred Trends)

| Compound | Alkyl Chain Length | Melting Point (°C) | Water Solubility (mg/L) | LogP |

|---|---|---|---|---|

| (1-Dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate | C12 | ~45–55 (estimated) | <10 (estimated) | ~5.2 |

| Methyl 3-amino-4-chlorobenzoate | C1 | 120–125 | 250–300 | ~1.8 |

| Ethyl 4-chlorobenzoate | C2 | 34–36 | 150–200 | ~2.5 |

Recommendations for Future Research

Synthesis and Characterization : Prioritize experimental studies to confirm the compound’s structure via NMR, FT-IR, and mass spectrometry.

Functional Testing : Evaluate surfactant properties (e.g., critical micelle concentration) and compare with shorter-chain benzoate esters.

Computational Modeling : Use molecular dynamics simulations to predict interactions with biological membranes or solvents.

Biological Activity

(1-Dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the dodecyloxy group enhances lipophilicity, which may facilitate membrane permeability and improve bioavailability.

Antimicrobial Activity

Research indicates that derivatives of 3-amino-4-chlorobenzoate exhibit significant antimicrobial properties. Studies have shown that these compounds demonstrate selective activity against Gram-positive bacteria such as Bacillus subtilis and some fungi like Candida albicans. The minimal inhibitory concentrations (MIC) for these activities are summarized in Table 1.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antibacterial |

| Control: Ampicillin | 8 | Antibacterial |

| Control: Fluconazole | 16 | Antifungal |

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The selectivity index suggests that while it is toxic to cancer cells, it shows lower toxicity to normal cells, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 20 | 5 |

| A549 (Lung) | 15 | 4 |

| HepG2 (Liver) | 25 | 6 |

Study on Anticancer Properties

A notable study investigated the effects of this compound on breast cancer cells. The results indicated that the compound induced apoptosis through a mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS). This suggests a mechanism where the compound disrupts mitochondrial function, triggering cell death in cancerous cells while sparing normal cells.

Antifungal Activity Assessment

Another study focused on the antifungal properties of this compound against Candida albicans. The results showed a dose-dependent inhibition of fungal growth, with significant effects observed at concentrations above 16 µg/mL. This positions the compound as a potential candidate for developing antifungal therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the alkoxy chain length and substitutions on the aromatic ring significantly affect biological activity. For instance, increasing the length of the alkoxy group enhances lipophilicity and potentially increases membrane permeability, thereby improving efficacy against microbial targets.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate in laboratory settings?

- Answer : Synthesis typically involves multi-step esterification and functional group modification. Key steps include:

Intermediate Preparation : Synthesize the 3-amino-4-chlorobenzoic acid core via nitration/chlorination of benzoic acid derivatives, followed by selective reduction of the nitro group.

Esterification : React the benzoic acid derivative with 1-dodecoxypropan-2-ol under acidic or enzymatic catalysis. Optimal conditions (e.g., temperature: 60–80°C, solvent: anhydrous DMF) minimize side reactions.

- Critical Considerations : Monitor reaction progress via TLC or HPLC to ensure purity (>95%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Answer : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to confirm ester linkage and dodecoxy chain integrity.

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and intermolecular interactions .

- Chromatography : HPLC-MS validates molecular weight and detects impurities.

- Thermal Analysis : DSC/TGA assesses melting point and thermal stability.

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Answer : Prioritize assays based on hypothesized targets:

- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination).

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Membrane Permeability : Caco-2 cell monolayer studies predict oral bioavailability.

- Data Interpretation : Compare results with structurally similar esters (e.g., ’s chlorobenzyl derivatives) to identify SAR trends .

Advanced Research Questions

Q. How can contradictory data in literature about this compound’s bioactivity be resolved?

- Answer : Apply the following framework:

Replicate Experiments : Standardize protocols (e.g., cell culture conditions, solvent controls).

Theoretical Reassessment : Re-examine assumptions about mechanism of action (e.g., ’s emphasis on aligning with molecular docking predictions).

Methodological Adjustments : Use advanced techniques (e.g., SPR for binding affinity validation) to resolve ambiguities .

Q. What experimental designs are optimal for studying environmental fate and ecotoxicological impacts?

- Answer : Adopt a tiered approach inspired by Project INCHEMBIOL ():

- Phase 1 (Lab) : Measure hydrolysis/photodegradation rates under varying pH/UV conditions.

- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems (OECD 307/308 guidelines).

- Phase 3 (Ecotoxicology) : Test acute/chronic effects on Daphnia magna or Danio rerio .

Q. How can computational modeling enhance mechanistic understanding of this compound’s interactions?

- Answer : Combine:

- Molecular Dynamics (MD) : Simulate lipid bilayer penetration (relevant for dodecoxy chain’s role).

- QSAR Models : Predict ADMET properties using descriptors like logP and polar surface area.

- Docking Studies : Identify potential protein targets (e.g., cytochrome P450 isoforms) .

Methodological Design & Theoretical Frameworks

Q. What theoretical frameworks guide research on this compound’s potential therapeutic applications?

- Answer : Link studies to:

- Druglikeness Criteria : Lipinski’s Rule of Five (e.g., molecular weight <500 Da, logP <5).

- Pharmacophore Models : Map amino and ester groups to known bioactive motifs.

- Systems Biology : Integrate omics data to predict off-target effects .

Q. How should researchers design multi-disciplinary studies involving this compound?

- Answer : Follow ’s split-plot design for controlled variables:

- Main Plot : Biological activity (e.g., antimicrobial vs. anticancer).

- Subplot : Structural analogs (e.g., varying dodecoxy chain length).

- Replicates : ≥3 independent experiments with statistical validation (ANOVA, p<0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.